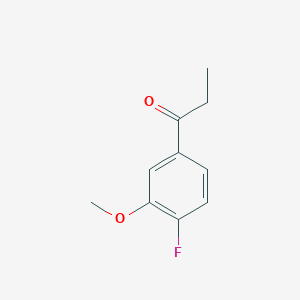![molecular formula C9H18OS2Si B14433840 {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane CAS No. 77149-44-1](/img/structure/B14433840.png)
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane is a chemical compound known for its unique structure and properties This compound features a butadiene backbone substituted with methylsulfanyl groups and an oxy(trimethyl)silane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane typically involves the reaction of butadiene derivatives with methylsulfanyl groups and trimethylsilyl reagents. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
化学反応の分析
Types of Reactions
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced butadiene derivatives, and various substituted silanes.
科学的研究の応用
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane exerts its effects involves interactions with various molecular targets. The methylsulfanyl groups can participate in nucleophilic or electrophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can modulate biochemical pathways and influence the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Vinyl chloride: A similar compound with a vinyl group instead of the butadiene backbone.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a silyl group and a butadiene-like structure.
Uniqueness
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane is unique due to the presence of both methylsulfanyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to other similar compounds. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
77149-44-1 |
|---|---|
分子式 |
C9H18OS2Si |
分子量 |
234.5 g/mol |
IUPAC名 |
4,4-bis(methylsulfanyl)buta-1,3-dien-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C9H18OS2Si/c1-8(10-13(4,5)6)7-9(11-2)12-3/h7H,1H2,2-6H3 |
InChIキー |
YHBIHFLYEDXSHC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=C)C=C(SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
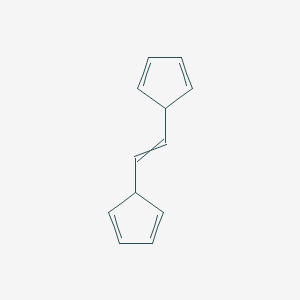
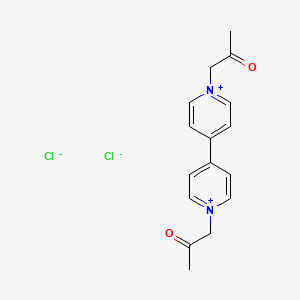

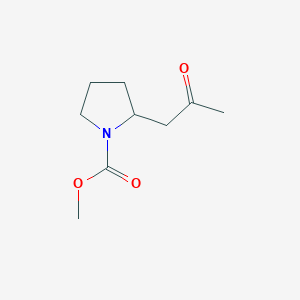
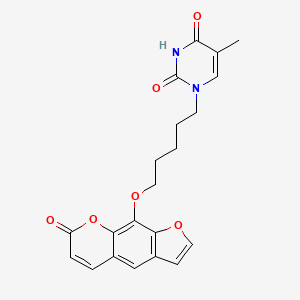
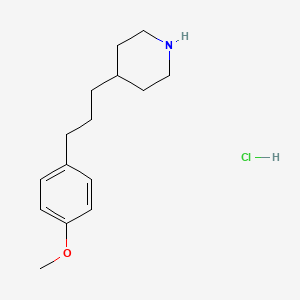
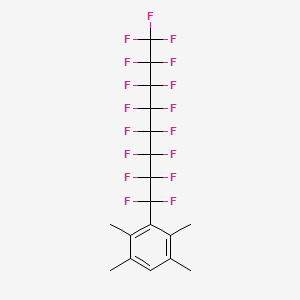

![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)

